molecular formula C18H17N7O B10934357 N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10934357
M. Wt: 347.4 g/mol
InChI Key: KADBGHHTLIPEAS-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methyl-1H-pyrazole with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization with phenyl isocyanate yields the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its combination of pyrazole, triazole, and pyrimidine rings, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(5-methylpyrazol-1-yl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H17N7O/c1-13-7-8-21-24(13)10-9-19-17(26)16-11-15(14-5-3-2-4-6-14)23-18-20-12-22-25(16)18/h2-8,11-12H,9-10H2,1H3,(H,19,26)

InChI Key

KADBGHHTLIPEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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